Gly-7-MAD-MDCPT

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H22N4O7 |

|---|---|

Molecular Weight |

478.5 g/mol |

IUPAC Name |

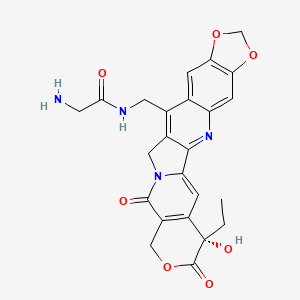

2-amino-N-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methyl]acetamide |

InChI |

InChI=1S/C24H22N4O7/c1-2-24(32)15-4-17-21-13(8-28(17)22(30)14(15)9-33-23(24)31)12(7-26-20(29)6-25)11-3-18-19(35-10-34-18)5-16(11)27-21/h3-5,32H,2,6-10,25H2,1H3,(H,26,29)/t24-/m0/s1 |

InChI Key |

LSGAIOTZJXLIGC-DEOSSOPVSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)CN)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)CN)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Cytotoxic Blueprint: A Technical Guide to the Mechanism of Action of Gly-7-MAD-MDCPT

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gly-7-MAD-MDCPT is a potent, synthetically derived anti-cancer agent belonging to the camptothecin class of compounds. Its primary application is as a cytotoxic payload in the burgeoning field of antibody-drug conjugates (ADCs), a targeted therapeutic modality. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions and subsequent cellular consequences. This guide is intended to furnish researchers and drug development professionals with the foundational knowledge required to effectively harness the therapeutic potential of this compound.

Core Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by targeting and inhibiting topoisomerase I, a critical nuclear enzyme responsible for relaxing supercoiled DNA during replication and transcription.[1] Camptothecins, the parent class of this compound, function by reversibly binding to the covalent complex formed between topoisomerase I and DNA.[2] This binding event stabilizes the cleavage complex, preventing the re-ligation of the single-strand DNA break. The collision of the advancing replication fork with this stabilized ternary complex leads to the conversion of the single-strand break into a cytotoxic double-strand break, initiating a cascade of cellular events culminating in cell death.

Quantitative Cytotoxicity Profile

This compound has demonstrated potent cytotoxic activity across a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined through in vitro cytotoxicity assays.

| Cell Line | Cancer Type | IC50 Range (nM) | Reference |

| 786-0 | Renal Cell Carcinoma | 100-1000 | [3] |

| BxPC3 | Pancreatic Cancer | 100-1000 | [3] |

| HL-60 | Promyelocytic Leukemia | 100-1000 | [3] |

| SK-MEL-5 | Melanoma | 10-1000 | [3] |

| L540cy | Hodgkin Lymphoma | 10-100 | [3] |

| MM.1R | Multiple Myeloma | 10-100 | [3] |

| MOLM13 | Acute Myeloid Leukemia | 10-100 | [3] |

| Ramos | Burkitt's Lymphoma | 10-100 | [3] |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 10-100 | [3] |

| U266 | Multiple Myeloma | 10-100 | [3] |

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Detailed Experimental Protocols

The following sections outline representative, detailed methodologies for key experiments to elucidate the mechanism of action of this compound. While specific protocols for this compound are proprietary and detailed within patent literature (WO2019195665A1), the following are based on established and widely accepted methods for this class of molecules.

In Vitro Cytotoxicity Assay

This protocol describes a standard method for determining the IC50 values of this compound against various cancer cell lines.

Protocol:

-

Cell Culture: Culture human cancer cell lines in their respective recommended media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Harvest cells during the logarithmic growth phase and seed them into 96-well microplates at a predetermined density (e.g., 5,000 cells/well). Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Assess cell viability using a commercially available luminescent cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega). This assay measures ATP levels, which correlate with the number of viable cells.

-

Data Analysis: Measure luminescence using a plate reader. Plot the percentage of cell viability against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Topoisomerase I Relaxation Assay

This in vitro assay directly measures the inhibitory effect of this compound on the catalytic activity of topoisomerase I.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I enzyme, and reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or a known topoisomerase I inhibitor (e.g., camptothecin) as a positive control to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes to allow for the topoisomerase I-mediated DNA relaxation.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV illumination. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

DNA Damage Response (γH2AX Staining)

This cell-based assay detects the formation of double-strand DNA breaks by visualizing the phosphorylation of histone H2AX (γH2AX), a key marker of the DNA damage response.

Protocol:

-

Cell Treatment: Seed cells on coverslips or in chamber slides and treat with this compound at various concentrations and for different time points.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

-

Immunostaining: Block non-specific antibody binding and then incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX). Subsequently, incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. The formation of distinct nuclear foci of γH2AX indicates the presence of double-strand DNA breaks.

-

Quantification: Quantify the intensity and number of γH2AX foci per cell using image analysis software.

Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle progression.

Protocol:

-

Cell Treatment: Treat cells with this compound for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Deconvolute the resulting DNA content histograms using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase indicates cell cycle arrest.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound for a defined period.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Conclusion

This compound is a potent topoisomerase I inhibitor with significant cytotoxic activity against a wide array of cancer cell lines. Its mechanism of action, centered on the stabilization of the topoisomerase I-DNA cleavage complex, leads to the formation of lethal double-strand DNA breaks, triggering cell cycle arrest and apoptosis. The detailed experimental protocols provided in this guide offer a framework for the comprehensive evaluation of this compound and other camptothecin analogues, facilitating further research and development in the field of targeted cancer therapy. As a key component of antibody-drug conjugates, a thorough understanding of its molecular and cellular effects is paramount for optimizing its therapeutic application.

References

- 1. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Gly-7-MAD-MDCPT Payload for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gly-7-MAD-MDCPT payload, a novel camptothecin derivative, for use in antibody-drug conjugates (ADCs). It covers the payload's mechanism of action, the structure of the associated drug-linker, and detailed experimental protocols for the synthesis, conjugation, and evaluation of ADCs utilizing this payload.

Introduction to this compound

This compound is a potent topoisomerase I inhibitor belonging to the camptothecin class of cytotoxic agents.[1][2] Camptothecins exert their anticancer effect by trapping the topoisomerase I-DNA cleavage complex, leading to DNA single-strand breaks that are converted into double-strand breaks during DNA replication, ultimately inducing apoptotic cell death.[3][4] The this compound payload is designed for enhanced stability and potent anti-tumor activity when delivered specifically to cancer cells via a monoclonal antibody.

The drug-linker, MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT, combines the this compound payload with a cleavable linker system designed for stability in circulation and efficient release within the tumor microenvironment.[3][5][6] This linker consists of a maleimide group for conjugation to antibody thiols, a polyethylene glycol (PEG4) spacer to improve hydrophilicity, and a protease-cleavable valine-lysine-glycine tripeptide sequence.[7][8]

Mechanism of Action and Signaling Pathway

The cytotoxic mechanism of this compound is initiated by its inhibition of topoisomerase I. The subsequent DNA damage triggers a complex cellular response, primarily mediated by the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) signaling pathways.

Figure 1: Signaling pathway of this compound induced cell death.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related camptothecin-based ADCs.

Table 1: In Vitro Cytotoxicity of this compound Payload [1]

| Cell Line | Cancer Type | IC50 (nM) |

| 786-0 | Renal Cell Carcinoma | 100 - 1000 |

| BxPC3 | Pancreatic Cancer | 100 - 1000 |

| HL-60 | Acute Promyelocytic Leukemia | 100 - 1000 |

| SK-MEL-5 | Melanoma | 10 - 1000 |

| L540cy | Hodgkin's Lymphoma | 10 - 100 |

| MM.1R | Multiple Myeloma | 10 - 100 |

| MOLM13 | Acute Myeloid Leukemia | 10 - 100 |

| Ramos | Burkitt's Lymphoma | 10 - 100 |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 10 - 100 |

| U266 | Multiple Myeloma | 10 - 100 |

Table 2: Preclinical Efficacy and Tolerability of a Similar Camptothecin-based ADC [7]

| Parameter | Value |

| In Vivo Efficacy | |

| Animal Model | Mouse Xenograft |

| Dosing | ≤ 3 mg/kg (single administration) |

| Outcome | Tumor regressions and complete responses |

| Tolerability | |

| Animal Model | Rat |

| Dosing | 60 mg/kg (weekly for four weeks) |

| Outcome | Well-tolerated |

Experimental Protocols

Synthesis of this compound Payload and MP-PEG4-Val-Lys-Gly Linker

Detailed synthetic schemes for 7-aminomethyl-10,11-methylenedioxy camptothecin derivatives and peptide-based linkers are available in the scientific literature and patent filings.[3][5][6] The general approach involves the synthesis of the camptothecin core, followed by functionalization at the 7-position to introduce an aminomethyl group. The linker is typically synthesized through solid-phase peptide synthesis of the Val-Lys-Gly sequence, followed by the addition of the PEG4 spacer and the maleimide group.

Antibody-Drug Conjugation

The following is a general protocol for the conjugation of a maleimide-containing drug-linker to a monoclonal antibody.

Figure 2: General workflow for ADC conjugation.

Protocol:

-

Antibody Reduction:

-

Prepare the antibody in a suitable buffer (e.g., PBS).

-

Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) to reduce the interchain disulfide bonds.

-

Incubate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

-

-

Purification of Reduced Antibody:

-

Remove the excess reducing agent using a desalting column.

-

-

Conjugation Reaction:

-

Dissolve the MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT drug-linker in an organic solvent like DMSO.

-

Add the drug-linker solution to the reduced antibody solution at a specific molar ratio.

-

Incubate the reaction mixture under controlled conditions (e.g., 4°C or room temperature) for a set time (e.g., 1-2 hours).

-

-

Purification of the ADC:

-

Purify the resulting ADC from unconjugated drug-linker and other reactants using size exclusion chromatography (SEC) or other suitable chromatographic methods.

-

-

Characterization of the ADC:

-

Determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

-

Assess the purity and aggregation of the ADC using SEC.

-

In Vitro Cytotoxicity Assay

The potency of the ADC can be evaluated using an in vitro cytotoxicity assay, such as the MTT assay.

Protocol:

-

Cell Seeding:

-

Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC in cell culture medium.

-

Add the ADC dilutions to the cells and incubate for a specific period (e.g., 72-96 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or SDS solution).

-

-

Data Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

In Vivo Efficacy Study

The anti-tumor activity of the ADC is assessed in vivo using animal models, typically mouse xenograft models.

Protocol:

-

Tumor Implantation:

-

Implant human cancer cells subcutaneously into immunocompromised mice.

-

-

ADC Administration:

-

Once the tumors reach a specific size, randomize the mice into treatment and control groups.

-

Administer the ADC, a control antibody, and a vehicle control intravenously at specified doses and schedules.

-

-

Monitoring:

-

Measure tumor volume and body weight regularly.

-

-

Data Analysis:

-

Plot tumor growth curves and calculate tumor growth inhibition (TGI).

-

Monitor for any signs of toxicity.

-

Conclusion

The this compound payload, in conjunction with a cleavable linker system like MP-PEG4-Val-Lys-Gly, represents a promising platform for the development of next-generation antibody-drug conjugates. Its potent topoisomerase I inhibitory mechanism, combined with the targeted delivery afforded by the ADC format, offers the potential for significant therapeutic benefit in various oncology indications. The experimental protocols outlined in this guide provide a framework for the synthesis, conjugation, and evaluation of ADCs based on this innovative payload technology. Further research and development will continue to refine and optimize this platform for clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT|CAS 2378428-19-2|DC Chemicals [dcchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In Vitro Cytotoxicity of Gly-7-MAD-MDCPT in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of Gly-7-MAD-MDCPT, a potent camptothecin analog with significant anticancer activity. This document summarizes key quantitative data, outlines detailed experimental methodologies for assessing cytotoxicity, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction to this compound

This compound is a derivative of camptothecin, a natural alkaloid known for its potent anticancer properties.[1] As a member of the camptothecin family, this compound is classified as a topoisomerase I inhibitor.[1] This class of drugs exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, which leads to DNA strand breaks and ultimately triggers programmed cell death, or apoptosis, in cancer cells. This compound has demonstrated significant cytotoxic potency across a range of cancer cell lines, with IC50 values in the nanomolar range.[1][2] It is also utilized as a payload in the development of antibody-drug conjugates (ADCs), highlighting its potential for targeted cancer therapy.[1]

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. The data indicates a broad spectrum of activity, with particularly high potency in hematological cancer cell lines.

| Cell Line | Cancer Type | IC50 Range (nM) |

| 786-0 | Renal Cell Carcinoma | 100 - 1000[1][2] |

| BxPC3 | Pancreatic Cancer | 100 - 1000[1][2] |

| HL-60 | Acute Promyelocytic Leukemia | 100 - 1000[1][2] |

| L540cy | Hodgkin's Lymphoma | 10 - 100[1][2] |

| MM.1R | Multiple Myeloma | 10 - 100[1][2] |

| M0LM13 | Acute Myeloid Leukemia | 10 - 100[1][2] |

| Ramos | Burkitt's Lymphoma | 10 - 100[1][2] |

| SK-MEL-5 | Melanoma | 10 - 1000[1][2] |

| SU-DHL-4 | B-cell Lymphoma | 10 - 100[1][2] |

| U266 | Multiple Myeloma | 10 - 100[1][2] |

Experimental Protocols

The following is a detailed, representative protocol for determining the in vitro cytotoxicity of this compound using the Sulforhodamine B (SRB) assay. This colorimetric assay is based on the ability of the SRB dye to bind to protein components of cells, providing a sensitive measure of cell biomass.

Sulforhodamine B (SRB) Cytotoxicity Assay

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom microtiter plates

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-20,000 cells per well in 100 µL of complete medium).

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 1000 nM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a no-treatment control.

-

Incubate the plates for a specified exposure time (typically 72 hours).

-

-

Cell Fixation:

-

After the incubation period, gently add 25 µL of cold 50% TCA to each well (final concentration of 10% TCA) without aspirating the medium.

-

Incubate the plates at 4°C for 1 hour to fix the cells.

-

-

Staining:

-

Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Washing and Solubilization:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

-

Data Acquisition:

-

Shake the plates on a plate shaker for 5-10 minutes to ensure complete solubilization of the dye.

-

Measure the optical density (OD) at 515 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [(OD_treated - OD_blank) / (OD_control - OD_blank)] * 100

-

Plot the percentage of growth inhibition against the log of the drug concentration and determine the IC50 value from the dose-response curve.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a compound like this compound.

Signaling Pathway of Camptothecin-Induced Apoptosis

This compound, as a camptothecin analog, is known to induce apoptosis through the inhibition of topoisomerase I. The diagram below outlines the key steps in this signaling cascade.

Conclusion

This compound is a highly potent anticancer agent with a well-defined mechanism of action characteristic of the camptothecin family of compounds. Its broad-spectrum cytotoxicity, particularly in hematological malignancies, makes it a promising candidate for further preclinical and clinical development, both as a standalone therapeutic and as a payload for antibody-drug conjugates. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and other related topoisomerase I inhibitors.

References

The Bystander Effect of Gly-7-MAD-MDCPT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gly-7-MAD-MDCPT is a potent, synthetically modified derivative of the natural alkaloid camptothecin.[1] As a topoisomerase I inhibitor, it exerts its cytotoxic effects by trapping the enzyme-DNA cleavage complex, leading to DNA single- and double-strand breaks and subsequent cell death.[2] When utilized as a payload in antibody-drug conjugates (ADCs), this compound has the potential to induce a "bystander effect," a phenomenon of critical importance in cancer therapy, particularly in the context of heterogeneous tumors.[3] This guide provides an in-depth technical overview of the bystander effect of this compound, including its mechanism of action, experimental evaluation, and the signaling pathways involved.

The bystander effect describes the ability of a cytotoxic agent, released from a targeted cancer cell, to diffuse and kill neighboring, antigen-negative cancer cells.[4][5] This effect is largely governed by the physicochemical properties of the payload and the design of the linker connecting it to the antibody.[3][6] For a payload like this compound, its ability to permeate cell membranes is a key determinant of its bystander potential.

Data Presentation: In Vitro Cytotoxicity of this compound

While specific quantitative data on the bystander effect of an ADC exclusively using this compound is not yet widely published, the foundational cytotoxic activity of the payload itself has been characterized across various cancer cell lines. This data is crucial for designing and interpreting bystander effect assays.

| Cell Line | Cancer Type | IC50 (nM) |

| 786-0 | Renal Cell Carcinoma | 100-1000 |

| BxPC3 | Pancreatic Cancer | 100-1000 |

| HL-60 | Acute Promyelocytic Leukemia | 100-1000 |

| SK-MEL-5 | Melanoma | 10-1000 |

| L540cy | Hodgkin's Lymphoma | 10-100 |

| MM.1R | Multiple Myeloma | 10-100 |

| MOLM13 | Acute Myeloid Leukemia | 10-100 |

| Ramos | Burkitt's Lymphoma | 10-100 |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 10-100 |

| U266 | Multiple Myeloma | 10-100 |

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines. Data sourced from publicly available information.[7]

Experimental Protocols

The bystander effect of an ADC carrying this compound can be quantitatively assessed using several in vitro assays. The following are detailed protocols for two common methods.

Co-culture Bystander Assay

This assay directly measures the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of the ADC.

Workflow:

Caption: Workflow for the Co-culture Bystander Assay.

Detailed Methodology:

-

Cell Preparation:

-

Select an antigen-positive (Ag+) cell line that expresses the target antigen of the ADC and an antigen-negative (Ag-) cell line that does not.

-

Transfect the Ag- cell line with a fluorescent protein (e.g., GFP or RFP) for easy identification and quantification.

-

-

Co-culture Seeding:

-

Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3). The optimal cell density will depend on the proliferation rates of the cell lines.

-

Allow the cells to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the this compound ADC in cell culture medium.

-

Remove the overnight culture medium from the cells and add the ADC-containing medium. Include a vehicle control (medium without ADC).

-

-

Incubation and Monitoring:

-

Incubate the plate for a period of 72 to 120 hours.

-

Monitor the viability of the fluorescent Ag- cells at regular intervals using fluorescence microscopy or a high-content imaging system.

-

-

Data Analysis:

-

At the end of the incubation period, quantify the number of viable fluorescent Ag- cells in each well. This can be done by cell counting from images or by using a plate reader to measure total fluorescence intensity.

-

Calculate the percentage of viable Ag- cells relative to the vehicle control.

-

Plot the percentage of viable Ag- cells against the ADC concentration and determine the IC50 value for the bystander effect.

-

Conditioned Medium Transfer Assay

This assay assesses whether the cytotoxic payload is released into the extracellular environment and can kill cells without direct cell-to-cell contact.

Workflow:

Caption: Workflow for the Conditioned Medium Transfer Assay.

Detailed Methodology:

-

Preparation of Conditioned Medium:

-

Seed Ag+ cells in a culture flask or plate and allow them to adhere.

-

Treat the Ag+ cells with a high concentration of the this compound ADC (typically 10-100 times the IC50 for the Ag+ cells) for 48-72 hours.

-

Collect the culture supernatant (conditioned medium).

-

Centrifuge and filter the conditioned medium through a 0.22 µm filter to remove any detached cells and debris.

-

-

Treatment of Target Cells:

-

Seed Ag- cells in a 96-well plate and allow them to adhere overnight.

-

Remove the culture medium and replace it with the prepared conditioned medium. Include a control group treated with conditioned medium from untreated Ag+ cells.

-

-

Incubation and Viability Assessment:

-

Incubate the Ag- cells for 72 hours.

-

Assess cell viability using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

-

-

Data Analysis:

-

Calculate the percentage of viable Ag- cells in the treated group relative to the control group.

-

A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells indicates a bystander effect.

-

Signaling Pathways

The bystander effect of this compound is a consequence of its primary mechanism of action as a topoisomerase I inhibitor. The following diagram illustrates the key signaling events from ADC internalization to the induction of apoptosis in both target and bystander cells.

Caption: Signaling Pathway of this compound Bystander Effect.

Mechanism of Action and Bystander Signaling:

-

ADC Binding and Internalization: The ADC specifically binds to the target antigen on the surface of the Ag+ cancer cell and is internalized through endocytosis.

-

Payload Release: Within the lysosomal compartment of the target cell, the linker is cleaved, releasing the active this compound payload into the cytoplasm.

-

Topoisomerase I Inhibition and DNA Damage: this compound, being a camptothecin analog, inhibits topoisomerase I by stabilizing the cleavable complex between the enzyme and DNA. This leads to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication.[2]

-

DNA Damage Response (DDR): The DNA damage triggers the activation of the DDR pathway. Key proteins such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated, leading to the phosphorylation of a cascade of downstream targets, including the tumor suppressor p53. This signaling cascade can ultimately lead to cell cycle arrest and apoptosis of the target cell.

-

Payload Efflux and Diffusion: A critical step for the bystander effect is the efflux of the released this compound from the target cell. The physicochemical properties of this compound, such as its moderate hydrophobicity and neutral charge at physiological pH, are thought to facilitate its diffusion across the cell membrane into the extracellular space.[3][6]

-

Bystander Cell Killing: The diffused this compound can then enter neighboring Ag- cells through passive diffusion. Once inside the bystander cell, it exerts its cytotoxic effect through the same mechanism of topoisomerase I inhibition and induction of DNA damage, ultimately leading to apoptosis. The activation of signaling molecules like reactive oxygen species (ROS) and nitric oxide (NO) in the target cell may also contribute to the damage in bystander cells.[8][9]

Conclusion

The bystander effect is a pivotal attribute of ADCs, enhancing their therapeutic efficacy in the context of heterogeneous tumor environments. This compound, as a potent camptothecin-based payload, possesses the necessary characteristics to induce this effect. A thorough understanding and quantitative evaluation of the bystander effect, through the experimental protocols outlined in this guide, are essential for the preclinical development and clinical translation of ADCs utilizing this payload. Further research into the specific signaling molecules that mediate the intercellular transfer of the cytotoxic signal will provide deeper insights and may open new avenues for optimizing the design of next-generation ADCs.

References

- 1. Radiation-induced bystander signalling in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Camptothecin | Cell Signaling Technology [cellsignal.com]

- 3. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. In silico decrypting of the bystander effect in antibody-drug conjugates for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Membrane permeability related physicochemical properties of a novel gamma-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bystander signaling via oxidative metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanism of bystander effects and related abscopal/cohort effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Gly-7-MAD-MDCPT for Targeted Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gly-7-MAD-MDCPT is a potent camptothecin analogue engineered as a cytotoxic payload for antibody-drug conjugates (ADCs) in targeted cancer therapy. As a topoisomerase I inhibitor, it leverages the targeted delivery mechanism of monoclonal antibodies to induce DNA damage and subsequent apoptosis specifically in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available in vitro efficacy data, and detailed experimental protocols for its evaluation. While specific in vivo, pharmacokinetic, and synthetic data for this compound is limited in publicly available literature, this guide extrapolates from research on closely related camptothecin-based ADCs to provide a foundational understanding for researchers in the field.

Introduction

Antibody-drug conjugates represent a significant advancement in precision oncology, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. This compound (CAS: 2378427-68-8) is a novel payload molecule derived from camptothecin, a well-characterized topoisomerase I inhibitor.[1][2] Its design allows for conjugation to a linker and subsequent attachment to a monoclonal antibody, creating an ADC that can selectively target tumor-associated antigens.

Mechanism of Action

The cytotoxic effect of this compound is rooted in its function as a topoisomerase I inhibitor, a mechanism inherited from its parent compound, camptothecin.

2.1. Topoisomerase I Inhibition

Topoisomerase I is a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription. It achieves this by creating transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break. This compound intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the religation of the single-strand break.

2.2. Induction of DNA Damage and Apoptosis

The stabilized drug-enzyme-DNA complex forms a "cleavable complex." When the DNA replication machinery encounters this complex, the single-strand break is converted into a double-strand break, a highly lethal form of DNA damage. This triggers a cascade of cellular responses, including cell cycle arrest and the activation of apoptotic pathways, ultimately leading to programmed cell death.

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, indicating a potential for selective efficacy.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| 786-0 | Renal Cell Carcinoma | 100-1000[1] |

| BxPC3 | Pancreatic Cancer | 100-1000[1] |

| HL-60 | Promyelocytic Leukemia | 100-1000[1] |

| SK-MEL-5 | Melanoma | 10-100 & 100-1000[1] |

| L540cy | Hodgkin's Lymphoma | 10-100[1] |

| MM.1R | Multiple Myeloma | 10-100[1] |

| MOLM13 | Acute Myeloid Leukemia | 10-100[1] |

| Ramos | Burkitt's Lymphoma | 10-100[1] |

| SU-DHL-4 | B-cell Lymphoma | 10-100[1] |

| U266 | Multiple Myeloma | 10-100[1] |

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound.

4.1. Cell Culture

-

Culture human cancer cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days to maintain exponential growth.

4.2. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).

-

Remove the medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Preclinical In Vivo Evaluation (General Considerations)

While specific in vivo data for this compound is not publicly available, the following outlines a general approach for the preclinical evaluation of a this compound-based ADC, based on studies of similar camptothecin ADCs.

5.1. Xenograft Tumor Models

-

Cell Line-Derived Xenografts (CDX): Human cancer cell lines with high expression of the target antigen are subcutaneously implanted into immunodeficient mice (e.g., BALB/c nude or NOD-SCID).

-

Patient-Derived Xenografts (PDX): Tumor fragments from patients are implanted into immunodeficient mice, which may better recapitulate the heterogeneity of human tumors.

5.2. Efficacy Studies

-

Tumor Growth Inhibition: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The ADC is typically administered intravenously. Tumor volume and body weight are measured regularly (e.g., twice weekly). The primary endpoint is often the delay in tumor growth or tumor regression.

-

Survival Studies: In some studies, animals are monitored until a humane endpoint is reached (e.g., tumor volume exceeds a certain limit), and survival curves are generated.

Table 2: General Parameters for Preclinical In Vivo Studies of Camptothecin-based ADCs

| Parameter | Description |

| Animal Model | Immunodeficient mice (e.g., BALB/c nude, NOD-SCID) |

| Tumor Model | Subcutaneous cell line-derived or patient-derived xenografts |

| Dosing Route | Intravenous (IV) |

| Dosing Schedule | Once or multiple doses (e.g., once weekly for 3 weeks) |

| Efficacy Endpoints | Tumor growth inhibition, tumor regression, survival |

| Toxicology Endpoints | Body weight change, clinical signs of toxicity, hematology, clinical chemistry |

Pharmacokinetics and Toxicology (General Considerations)

The pharmacokinetic (PK) and toxicological profile of an ADC is complex and influenced by the antibody, linker, and payload.

6.1. Pharmacokinetics

PK studies in animals (e.g., mice, rats, non-human primates) are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC. Key parameters to measure include:

-

Total antibody: Measures both conjugated and unconjugated antibody.

-

Conjugated antibody (ADC): Measures antibody with at least one payload molecule attached.

-

Unconjugated payload: Measures the free cytotoxic agent in circulation.

6.2. Toxicology

Toxicology studies are performed to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. Common assessments include:

-

Monitoring of clinical signs and body weight.

-

Hematological analysis (complete blood count).

-

Clinical chemistry analysis (liver and kidney function tests).

-

Histopathological examination of major organs.

Synthesis

A specific, publicly available, step-by-step synthesis protocol for this compound has not been identified. However, its chemical structure, (S)-2-Amino-N-((7-ethyl-7-hydroxy-8,11-dioxo-7,8,11,13-tetrahydro-10H-[3][4]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-14-yl)methyl)acetamide, suggests a multi-step synthesis starting from a camptothecin core. The synthesis would likely involve the introduction of the methylenedioxy and ethyl groups, followed by functionalization at the C-14 position to introduce the glycine-acetamide moiety. The synthesis of similar pyrano[3',4':6,7]indolizino[1,2-b]quinoline derivatives often involves the reaction of a suitably substituted aminocamptothecin with an activated glycine derivative.

Conclusion

This compound is a promising cytotoxic payload for the development of next-generation ADCs. Its potent in vitro activity against a variety of cancer cell lines highlights its potential as a valuable tool in targeted cancer therapy. While further research is needed to fully elucidate its in vivo efficacy, pharmacokinetic profile, and a detailed synthetic route, the information presented in this technical guide provides a solid foundation for researchers and drug developers working in this exciting field. The provided protocols and conceptual frameworks are intended to facilitate the continued investigation and potential clinical translation of this compound-based therapeutics.

References

Early-Stage Research Applications of Gly-7-MAD-MDCPT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gly-7-MAD-MDCPT is a potent, synthetically modified derivative of camptothecin, an established class of anti-cancer agents. Its primary mechanism of action is the inhibition of topoisomerase I, a critical enzyme in DNA replication and repair. This inhibition leads to DNA damage and subsequent apoptosis in rapidly dividing cancer cells. This compound is of particular interest in early-stage cancer research as a cytotoxic payload for antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells by linking them to a monoclonal antibody that specifically binds to a tumor-associated antigen. This targeted delivery aims to enhance the therapeutic window of the cytotoxic agent by increasing its concentration at the tumor site while minimizing systemic toxicity. This guide provides an in-depth overview of the early-stage research applications of this compound, including its mechanism of action, in vitro efficacy, and its potential in the development of novel ADCs. Detailed experimental protocols for key in vitro assays are also provided.

Introduction to this compound

This compound is a camptothecin analog designed for use as a cytotoxic payload in the development of antibody-drug conjugates (ADCs).[1] As a member of the camptothecin family, its pharmacological activity stems from the inhibition of DNA topoisomerase I. The structural modifications of this compound are intended to optimize its potency and provide a site for conjugation to a linker, which in turn is attached to a monoclonal antibody.

Chemical Properties

| Property | Value |

| Chemical Name | (S)-2-Amino-N-((7-ethyl-7-hydroxy-8,11-dioxo-7,8,11,13-tetrahydro-10H-[2][3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-14-yl)methyl)acetamide |

| Molecular Formula | C24H22N4O7 |

| Molecular Weight | 478.46 g/mol |

| CAS Number | 2378427-68-8 |

Source: Pharmaffiliates[4]

Mechanism of Action: Topoisomerase I Inhibition

This compound, like other camptothecin derivatives, targets topoisomerase I, a nuclear enzyme essential for relaxing supercoiled DNA during replication and transcription.

The process unfolds as follows:

-

Topoisomerase I - DNA Complex Formation: Topoisomerase I creates a transient single-strand break in the DNA backbone, forming a covalent "cleavable complex." This allows the DNA to rotate and unwind.

-

Inhibition by this compound: this compound intercalates into the DNA at the site of the cleavable complex, stabilizing it. This prevents the re-ligation of the DNA strand.

-

DNA Damage: The stabilized complex collides with the advancing replication fork during the S-phase of the cell cycle. This collision results in the conversion of the single-strand break into a permanent, irreversible double-strand break.

-

Induction of Apoptosis: The accumulation of DNA double-strand breaks triggers a DNA damage response, leading to cell cycle arrest and the activation of the intrinsic apoptotic pathway. This culminates in programmed cell death.

Caption: Topoisomerase I Inhibition Pathway.

In Vitro Efficacy of this compound

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative effects.

| Cell Line | Cancer Type | IC50 Range (nM) |

| 786-0 | Renal Cell Carcinoma | 100-1000 |

| BxPC3 | Pancreatic Cancer | 100-1000 |

| HL-60 | Acute Promyelocytic Leukemia | 100-1000 |

| L540cy | Hodgkin's Lymphoma | 10-100 |

| MM.1R | Multiple Myeloma | 10-100 |

| M0LM13 | Acute Myeloid Leukemia | 10-100 |

| Ramos | Burkitt's Lymphoma | 10-100 |

| SK-MEL-5 | Melanoma | 10-1000 |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 10-100 |

| U266 | Multiple Myeloma | 10-100 |

Source: MedChemExpress[1]

Application in Antibody-Drug Conjugate (ADC) Development

This compound is primarily designed to serve as a cytotoxic payload in ADCs. The general workflow for developing an ADC with this compound is as follows:

Caption: ADC Development Workflow.

Linker Technology

The linker is a critical component of an ADC, connecting the antibody to this compound. It must be stable in circulation to prevent premature release of the payload and designed for cleavage within the target cancer cell. Linkers such as MP-PEG4-Val-Lys-Gly are designed to be cleaved by lysosomal proteases like cathepsin B, which are often upregulated in the tumor microenvironment.[5]

Preclinical In Vivo and Pharmacokinetic Considerations (Based on Analogous Compounds)

While specific in vivo efficacy and pharmacokinetic data for ADCs utilizing this compound are not yet widely published, studies on ADCs with structurally similar exatecan derivative payloads provide valuable insights.

-

In Vivo Efficacy: In xenograft models of human cancers, exatecan-based ADCs have demonstrated significant tumor growth inhibition and even complete tumor regression at well-tolerated doses.[6][7] For instance, in a gastric cancer xenograft model, an exatecan-based ADC showed potent anti-tumor activity at a dose of 1 mg/kg.[7]

-

Pharmacokinetics: The pharmacokinetic profile of an ADC is largely governed by the antibody component. Exatecan-based ADCs have been shown to have a pharmacokinetic profile similar to the unconjugated antibody, with a long circulating half-life.[2][7] This is crucial for allowing sufficient time for the ADC to accumulate in the tumor tissue. The payload is designed to be released from the ADC after internalization into the target cancer cell.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted for determining the IC50 of this compound in adherent cancer cell lines.[2][3][8]

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well flat-bottom microtiter plates

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

1% Acetic acid solution

-

Microplate reader (510 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the various drug concentrations (in triplicate). Include a vehicle control (DMSO at the same concentration as the highest drug concentration) and a no-treatment control.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Fixation:

-

Gently add 25 µL of cold 50% TCA to each well (final concentration 10%).

-

Incubate at 4°C for 1 hour.

-

-

Staining:

-

Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Add 50 µL of 0.4% SRB solution to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

-

Solubilization and Absorbance Measurement:

-

Add 100 µL of 10 mM Tris base solution to each well.

-

Place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.

-

Read the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance of the blank wells.

-

Calculate the percentage of cell survival relative to the no-treatment control.

-

Plot the percentage of cell survival against the drug concentration and determine the IC50 value using a non-linear regression curve fit.

-

Apoptosis Assay (Caspase-3 Activity Assay)

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[6][9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Reaction buffer

-

96-well plate

-

Microplate reader (405 nm)

Procedure:

-

Cell Treatment:

-

Seed cells in a suitable culture plate or flask and treat with this compound at a concentration known to induce apoptosis (e.g., 5-10 times the IC50) for a predetermined time (e.g., 24-48 hours). Include an untreated control.

-

-

Cell Lysis:

-

Harvest the cells (including any floating cells) and centrifuge.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract).

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., Bradford or BCA assay).

-

-

Caspase-3 Activity Assay:

-

In a 96-well plate, add an equal amount of protein from each lysate (e.g., 50-100 µg) to each well.

-

Add reaction buffer to each well.

-

Add the caspase-3 substrate (DEVD-pNA) to each well to initiate the reaction.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Compare the absorbance values of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

-

Conclusion

This compound is a promising cytotoxic agent for the development of targeted cancer therapies, particularly as a payload for antibody-drug conjugates. Its potent topoisomerase I inhibitory activity and demonstrated in vitro efficacy against a range of cancer cell lines make it a valuable tool for early-stage research. The detailed experimental protocols provided in this guide offer a foundation for researchers to evaluate the cytotoxic and apoptotic effects of this compound and to explore its potential in novel ADC constructs. Further preclinical in vivo studies are warranted to fully elucidate the therapeutic potential of ADCs incorporating this potent payload.

References

- 1. Antibody Drug Conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Site-Specific Antibody Conjugation Using Modified Bisected N-Glycans: Method Development and Potential toward Tunable Effector Function - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Conjugation of Gly-7-MAD-MDCPT to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1][2][3][4] An ADC consists of three main components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[][6] This targeted delivery strategy aims to increase the therapeutic window of the cytotoxic agent by maximizing its concentration at the tumor site while minimizing systemic exposure and associated toxicities.[3]

Gly-7-MAD-MDCPT is a potent anticancer agent belonging to the camptothecin family of compounds.[7][8][9] Camptothecins exert their cytotoxic effect by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and repair.[10] This inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells. When used as a payload in an ADC, this compound can be selectively delivered to tumor cells by the monoclonal antibody component, thereby enhancing its anti-tumor efficacy.[11]

This document provides detailed protocols for the conjugation of a this compound drug-linker to a monoclonal antibody, as well as methods for the characterization and in vitro evaluation of the resulting ADC. The protocols described herein are based on established methodologies for ADC development and are intended to serve as a comprehensive guide for researchers in this field.[][12][13]

Data Presentation

Table 1: Summary of ADC Characterization

| Parameter | Method | Result | Acceptance Criteria |

| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy | 3.8 | 3.5 - 4.5 |

| HIC-HPLC | 3.9 (major peak) | Predominant species should be DAR4 | |

| LC-MS (denaturing) | 3.85 | Average DAR consistent with other methods | |

| Monomer Content | Size Exclusion Chromatography (SEC) | >98% | >95% |

| Free Drug Level | Reversed-Phase HPLC (RP-HPLC) | <1% | <2% |

| Endotoxin Level | LAL Assay | <0.5 EU/mg | <1.0 EU/mg |

Table 2: In Vitro Cytotoxicity of Anti-HER2-Gly-7-MAD-MDCPT ADC

| Cell Line | HER2 Expression | IC50 (ADC) | IC50 (Free this compound) |

| SK-BR-3 | High | 0.5 nM | 50 nM |

| BT-474 | High | 1.2 nM | 55 nM |

| MCF-7 | Low | >1000 nM | 60 nM |

| MDA-MB-231 | Negative | >1000 nM | 58 nM |

Experimental Protocols

Monoclonal Antibody Partial Reduction

This protocol describes the partial reduction of interchain disulfide bonds in the hinge region of a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal Antibody (e.g., Trastuzumab) in PBS

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

0.5 M EDTA, pH 8.0

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Diafiltration system with appropriate molecular weight cut-off (MWCO) cassettes (e.g., 30 kDa) or desalting columns

Procedure:

-

Prepare the monoclonal antibody at a concentration of 10 mg/mL in PBS.

-

Add EDTA solution to the antibody solution to a final concentration of 5 mM.

-

Prepare a fresh solution of TCEP in PBS.

-

Add the TCEP solution to the antibody solution to achieve a final molar excess of TCEP to antibody (e.g., 2.5-fold molar excess). The exact ratio may need to be optimized for each antibody.

-

Incubate the reaction mixture at 37°C for 2 hours with gentle mixing.

-

Immediately after incubation, remove the excess TCEP and buffer exchange the reduced antibody into PBS using a desalting column or through diafiltration.

-

Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.

-

The reduced antibody with free thiol groups is now ready for conjugation.

This compound-Linker Conjugation

This protocol assumes the use of a this compound payload attached to a linker containing a maleimide group (e.g., MC-Val-Cit-PAB-Gly-7-MAD-MDCPT). The maleimide group will react with the free thiol groups on the reduced antibody.

Materials:

-

Reduced monoclonal antibody in PBS

-

Maleimide-activated this compound linker dissolved in DMSO

-

Dimethyl sulfoxide (DMSO)

-

N-acetylcysteine solution in PBS

-

PBS, pH 7.4

Procedure:

-

Bring the reduced antibody solution to room temperature.

-

Prepare a stock solution of the maleimide-activated this compound linker in DMSO (e.g., 10 mM).

-

Add the drug-linker solution to the reduced antibody solution to achieve a final molar excess of the drug-linker (e.g., 5-fold molar excess over the antibody). The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid antibody denaturation.

-

Incubate the reaction mixture at room temperature for 1 hour with gentle mixing, protected from light.

-

To quench the reaction, add a 2-fold molar excess of N-acetylcysteine (relative to the initial amount of drug-linker) to the reaction mixture.

-

Incubate for an additional 20 minutes at room temperature with gentle mixing.

ADC Purification

This protocol describes the purification of the ADC to remove unconjugated drug-linker, quenched linker, and other reaction byproducts.

Materials:

-

Crude ADC conjugation mixture

-

PBS, pH 7.4

-

Diafiltration system with appropriate MWCO cassettes (e.g., 30 kDa) or size exclusion chromatography (SEC) system.

Procedure:

-

Purify the ADC from the crude reaction mixture by either diafiltration or SEC.

-

For diafiltration: Concentrate the crude ADC mixture and then diafilter against at least 10 diavolumes of PBS, pH 7.4.

-

For SEC: Load the crude ADC mixture onto an SEC column pre-equilibrated with PBS, pH 7.4, and collect the fractions corresponding to the monomeric ADC.

-

Pool the purified ADC fractions and determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

-

Sterile filter the final ADC product through a 0.22 µm filter and store at 2-8°C.

ADC Characterization

This method provides an average DAR for the ADC population.

Procedure:

-

Measure the absorbance of the purified ADC solution at 280 nm and at the maximum absorbance wavelength of the this compound payload (e.g., ~370 nm).

-

Calculate the concentration of the antibody and the payload using their respective molar extinction coefficients and the following equations:

-

A_total_280 = (ε_Ab_280 * C_Ab) + (ε_Drug_280 * C_Drug)

-

A_Drug_max = ε_Drug_max * C_Drug

-

-

Solve for C_Ab and C_Drug.

-

The average DAR is calculated as: DAR = C_Drug / C_Ab.

HIC separates ADC species based on the number of conjugated drug molecules, providing information on the distribution of different DAR species.

Procedure:

-

Use a HIC column (e.g., Butyl-NPR) on an HPLC system.

-

Equilibrate the column with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

-

Inject the purified ADC sample.

-

Elute the ADC species with a decreasing salt gradient, using a low-salt mobile phase (e.g., 25 mM sodium phosphate, pH 7.0).

-

Monitor the elution profile at 280 nm. Different peaks correspond to ADC species with different DARs (e.g., DAR0, DAR2, DAR4).

-

The weighted average DAR can be calculated from the peak areas of the different species.

In Vitro Cytotoxicity Assay

This protocol determines the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

-

Antigen-positive (e.g., SK-BR-3 for anti-HER2 ADC) and antigen-negative (e.g., MDA-MB-231) cancer cell lines

-

Complete cell culture medium

-

Purified ADC

-

Free this compound payload

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC and the free payload in complete cell culture medium.

-

Remove the old medium from the cells and add the diluted ADC or free payload. Include untreated cells as a control.

-

Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

-

After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, absorbance) using a plate reader.

-

Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.

Mandatory Visualization

Caption: Experimental workflow for ADC synthesis and characterization.

Caption: Mechanism of action of camptothecin-based payloads.

References

- 1. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. Site-Specific Antibody Conjugation Using Modified Bisected N-Glycans: Method Development and Potential toward Tunable Effector Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Step-by-Step Guide for the Preparation of Gly-7-MAD-MDCPT Antibody-Drug Conjugate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics designed for targeted cancer therapy.[1][2] They combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug, connected by a chemical linker.[2][][4] This targeted delivery minimizes systemic toxicity while maximizing efficacy at the tumor site.[5]

This document provides a detailed protocol for the preparation of a Gly-7-MAD-MDCPT ADC. This ADC is composed of three key components:

-

Monoclonal Antibody (mAb): A specific antibody that targets a tumor-associated antigen.

-

Drug-Linker (this compound): This consists of:

-

MDCPT: A potent camptothecin analog payload that induces cell death by inhibiting topoisomerase I.[6][7]

-

Gly-7-MAD Linker: A linker system designed for conjugation to the antibody. For the purpose of this protocol, we will assume a common strategy where "MAD" represents a maleimide-based moiety for cysteine-specific conjugation. The "Gly-7" component likely refers to a glycine-containing peptide spacer.

-

The preparation process involves the synthesis of the drug-linker, partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups, conjugation of the drug-linker to the antibody, and subsequent purification and characterization of the resulting ADC.[1][8]

Overall Experimental Workflow

The preparation of the this compound ADC follows a multi-step process, beginning with the preparation of the individual components and culminating in the purification and analysis of the final conjugate.

Caption: Overall workflow for this compound ADC preparation.

Experimental Protocols

Protocol 1: Synthesis of this compound Drug-Linker

This protocol outlines a plausible synthetic route for the drug-linker, assuming a maleimide-containing reactive group for cysteine conjugation. The synthesis involves peptide coupling and functionalization steps.

Materials:

-

MDCPT Payload

-

Fmoc-Gly-OH

-

Maleimido-caproic acid (MC)

-

Coupling reagents (e.g., HBTU, HOBt, DIPEA)

-

Solvents (DMF, DCM)

-

Piperidine solution

-

Reagents for purification (e.g., HPLC grade water, acetonitrile, TFA)

Equipment:

-

Solid-Phase Peptide Synthesis (SPPS) vessel or automated synthesizer

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Lyophilizer

-

Mass Spectrometer

Methodology:

-

Step 1.1: Amine Functionalization of MDCPT: The MDCPT payload is first functionalized to introduce a primary amine, which will serve as the anchor point for the linker. (This step is payload-specific and may vary).

-

Step 1.2: Peptide Coupling:

-

Couple Fmoc-Gly-OH to the aminated MDCPT using standard peptide coupling conditions (HBTU/HOBt/DIPEA in DMF).

-

After coupling, remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

-

-

Step 1.3: Attachment of Maleimide Moiety:

-

React the exposed amine of the Gly-MDCPT intermediate with an activated ester of Maleimido-caproic acid (MC-NHS ester).

-

The reaction is typically carried out in DMF with a base like DIPEA.

-

-

Step 1.4: Purification:

-

Purify the crude drug-linker product by reverse-phase HPLC (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final this compound drug-linker as a solid.

-

-

Step 1.5: Characterization:

-

Confirm the identity and purity of the final product using LC-MS and NMR.

-

Caption: Hypothetical synthesis pathway for the drug-linker.

Protocol 2: Antibody Preparation and Conjugation

This protocol describes the partial reduction of the mAb and subsequent conjugation with the drug-linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

This compound drug-linker (from Protocol 1)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Conjugation buffer (e.g., 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)[9]

-

Organic co-solvent (e.g., DMSO)

Equipment:

-

Temperature-controlled incubator/shaker

-

Centrifugal filters or Tangential Flow Filtration (TFF) system

Methodology:

-

Step 2.1: Antibody Buffer Exchange:

-

Exchange the antibody into the conjugation buffer to a final concentration of 2-10 mg/mL.

-

-

Step 2.2: Partial Reduction of mAb:

-

Step 2.3: Conjugation Reaction:

-

Dissolve the this compound drug-linker in an organic co-solvent like DMSO.

-

Add the dissolved drug-linker to the reduced antibody solution. A typical molar excess of drug-linker to antibody is used to drive the reaction.

-

Incubate at room temperature for 1-4 hours, protected from light.

-

-

Step 2.4: Quenching:

-

Stop the reaction by adding a molar excess of a quenching reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.

-

Caption: Schematic of the ADC conjugation reaction.

Protocol 3: ADC Purification

Purification is critical to remove unconjugated drug-linker, residual reagents, and aggregates.[10] Tangential Flow Filtration (TFF) is often used for initial buffer exchange, followed by chromatography.[][10]

Materials:

-

Crude ADC reaction mixture

-

Purification buffers for the selected chromatography method

-

TFF system or centrifugal filters

-

Chromatography system (e.g., AKTA) and columns (HIC or SEC)

Methodology:

-

Step 3.1: Removal of Unconjugated Drug-Linker (Buffer Exchange):

-

Use TFF or size exclusion chromatography (SEC) to perform a buffer exchange and remove small molecule impurities like unconjugated drug-linker and quenching agent.[10][]

-

-

Step 3.2: Chromatographic Purification:

-

Option A: Hydrophobic Interaction Chromatography (HIC): HIC is effective for separating ADC species with different DARs, as well as removing unconjugated antibody and aggregates.[][12] The ADC mixture is loaded onto the column in a high-salt buffer and eluted with a decreasing salt gradient.

-

Option B: Size Exclusion Chromatography (SEC): SEC separates molecules based on size and is effective for removing aggregates and any remaining small molecule impurities.[10]

-

-

Step 3.3: Formulation:

-

Pool the fractions containing the purified ADC.

-

Perform a final buffer exchange into a suitable formulation buffer for storage.

-

Sterile filter the final product.

-

Protocol 4: ADC Characterization

The final ADC product must be characterized to ensure quality, consistency, and efficacy.

Methodology:

-

Step 4.1: Determination of Drug-to-Antibody Ratio (DAR):

-

Hydrophobic Interaction Chromatography (HIC): As drug conjugation increases the hydrophobicity of the antibody, HIC can separate species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8). The weighted average DAR is calculated from the peak areas.[]

-

Reverse-Phase HPLC (RP-HPLC): The ADC can be reduced to separate light and heavy chains. The drug load on each chain can be determined, and the overall DAR calculated.[]

-

LC-MS: Mass spectrometry of the intact or reduced ADC provides precise mass measurements to confirm the drug load distribution and calculate the average DAR.[14]

-

-

Step 4.2: Analysis of Purity and Aggregates:

-

Size Exclusion Chromatography (SEC): SEC is the standard method to quantify the percentage of monomeric ADC and detect the presence of high molecular weight aggregates.[10]

-

-

Step 4.3: Measurement of Free Drug Concentration:

-

The amount of residual, unconjugated drug-linker in the final product should be measured, typically using a sensitive method like RP-HPLC or LC-MS.

-

Data Presentation: Summary Tables

Table 1: Typical Reaction and Purification Parameters

| Parameter | Condition | Purpose |

| Reduction | ||

| mAb Concentration | 2 - 10 mg/mL | Optimal for reaction kinetics |

| TCEP:mAb Molar Ratio | 2:1 - 5:1 | Control the extent of reduction and final DAR |

| Reduction Temperature | 30 - 37 °C | Facilitate disulfide bond cleavage |

| Reduction Time | 1 - 2 hours | Ensure sufficient reduction |

| Conjugation | ||

| Drug-Linker:mAb Molar Ratio | 5:1 - 10:1 | Drive conjugation reaction to completion |

| Co-solvent (DMSO) % | < 10% v/v | Solubilize drug-linker without denaturing mAb |

| Conjugation Temperature | 18 - 25 °C | Balance reaction rate and ADC stability |

| Conjugation Time | 1 - 4 hours | Allow for completion of the conjugation |

| Purification (HIC) | ||

| Mobile Phase A | 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[12] | Binding buffer |

| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0[12] | Elution buffer |

| Gradient | 33% to 100% Mobile Phase B over 30 CV[12] | Separate different DAR species |

Table 2: Expected Quality Attributes for this compound ADC

| Attribute | Method | Specification |

| Average DAR | HIC, RP-HPLC, LC-MS | 3.5 - 4.5 |

| Purity (Monomer %) | SEC-HPLC | ≥ 95% |

| Aggregates | SEC-HPLC | ≤ 5% |

| Free Drug-Linker | RP-HPLC | < 1% of total drug |

| Endotoxin | LAL test | < 0.5 EU/mg |

References

- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. assaygenie.com [assaygenie.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]